Cas no 1261553-61-0 (2-(Bromomethyl)-6-cyanobenzenesulfonamide)

2-(ブロモメチル)-6-シアノベンゼンスルホンアミドは、有機合成において有用な中間体として機能する化合物です。特に、医薬品や農薬の開発において、スルホンアミド基とシアノ基、ブロモメチル基を有するため、多様な化学変換が可能です。この化合物は、高い反応性を有し、求核置換反応やカップリング反応などの有機反応に適しています。また、結晶性が良好で取り扱いが容易であり、安定性にも優れています。これらの特性から、精密有機合成や創薬研究における重要なビルディングブロックとして活用されています。

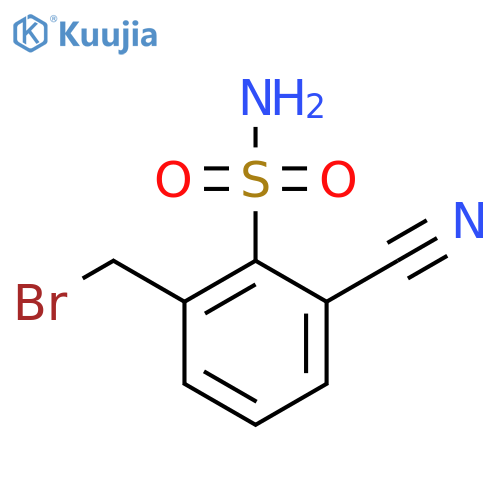

1261553-61-0 structure

商品名:2-(Bromomethyl)-6-cyanobenzenesulfonamide

CAS番号:1261553-61-0

MF:C8H7BrN2O2S

メガワット:275.122379541397

CID:4982156

2-(Bromomethyl)-6-cyanobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-6-cyanobenzenesulfonamide

-

- インチ: 1S/C8H7BrN2O2S/c9-4-6-2-1-3-7(5-10)8(6)14(11,12)13/h1-3H,4H2,(H2,11,12,13)

- InChIKey: YHCVLSVZBFWHSM-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC=C(C#N)C=1S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 340

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 92.3

2-(Bromomethyl)-6-cyanobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010042-250mg |

2-(Bromomethyl)-6-cyanobenzenesulfonamide |

1261553-61-0 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A013010042-1g |

2-(Bromomethyl)-6-cyanobenzenesulfonamide |

1261553-61-0 | 97% | 1g |

$1534.70 | 2023-09-03 | |

| Alichem | A013010042-500mg |

2-(Bromomethyl)-6-cyanobenzenesulfonamide |

1261553-61-0 | 97% | 500mg |

$831.30 | 2023-09-03 |

2-(Bromomethyl)-6-cyanobenzenesulfonamide 関連文献

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

1261553-61-0 (2-(Bromomethyl)-6-cyanobenzenesulfonamide) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量